molecular formula C18H20F3IO3 B13485467 Ethyl 1-(iodomethyl)-3-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.2.2]octane-4-carboxylate

Ethyl 1-(iodomethyl)-3-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.2.2]octane-4-carboxylate

Cat. No.: B13485467
M. Wt: 468.2 g/mol
InChI Key: PYHVNAXPRHXETF-UHFFFAOYSA-N
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Description

Ethyl 1-(iodomethyl)-3-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[222]octane-4-carboxylate is a complex organic compound with a unique structure that includes an iodomethyl group, a trifluoromethyl-substituted phenyl ring, and an oxabicyclo[222]octane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(iodomethyl)-3-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.2.2]octane-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

    Formation of the oxabicyclo[2.2.2]octane core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(iodomethyl)-3-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.2.2]octane-4-carboxylate can undergo various chemical reactions, including:

    Substitution reactions: The iodomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and alcohols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with hydrochloric acid or sodium hydroxide being typical reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Scientific Research Applications

Ethyl 1-(iodomethyl)-3-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.2.2]octane-4-carboxylate has several applications in scientific research:

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

    Material Science: Its incorporation into polymers and other materials can impart unique properties such as increased stability and reactivity.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its distinct chemical features.

Mechanism of Action

The mechanism of action of Ethyl 1-(iodomethyl)-3-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.2.2]octane-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-(bromomethyl)-3-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.2.2]octane-4-carboxylate
  • Ethyl 1-(chloromethyl)-3-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.2.2]octane-4-carboxylate
  • Ethyl 1-(fluoromethyl)-3-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.2.2]octane-4-carboxylate

Uniqueness

Ethyl 1-(iodomethyl)-3-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.2.2]octane-4-carboxylate is unique due to the presence of the iodomethyl group, which can undergo specific substitution reactions that are not possible with other halomethyl derivatives. The trifluoromethyl group also imparts distinct electronic and steric properties, making this compound particularly valuable in various research applications.

Properties

Molecular Formula

C18H20F3IO3

Molecular Weight

468.2 g/mol

IUPAC Name

ethyl 1-(iodomethyl)-3-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.2.2]octane-4-carboxylate

InChI

InChI=1S/C18H20F3IO3/c1-2-24-15(23)17-9-7-16(11-22,8-10-17)25-14(17)12-3-5-13(6-4-12)18(19,20)21/h3-6,14H,2,7-11H2,1H3

InChI Key

PYHVNAXPRHXETF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CCC(CC1)(OC2C3=CC=C(C=C3)C(F)(F)F)CI

Origin of Product

United States

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